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Compound Name:
(R)-4-Hydroxydihydrofuran-2(3H)-

one

Cat. No.: B1588278 Get Quote

An In-depth Technical Guide to (R)-4-
Hydroxydihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Hydroxydihydrofuran-
2(3H)-one, a valuable chiral building block in modern organic synthesis and drug development.

This document details its chemical identity, physicochemical properties, and its significant role

as a synthetic intermediate.

Chemical Identity and Molecular Structure
(R)-4-Hydroxydihydrofuran-2(3H)-one, also known as (R)-(+)-3-Hydroxy-γ-butyrolactone, is a

chiral lactone with the Chemical Abstracts Service (CAS) registry number 58081-05-3. Its

molecular formula is C₄H₆O₃, and it has a molecular weight of 102.09 g/mol .

The molecular structure of (R)-4-Hydroxydihydrofuran-2(3H)-one is characterized by a five-

membered lactone ring with a hydroxyl group at the fourth position, conferring chirality to the

molecule.

Molecular Structure:

Caption: Molecular structure of (R)-4-Hydroxydihydrofuran-2(3H)-one.
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Physicochemical Properties
A summary of the key physicochemical properties of (R)-4-Hydroxydihydrofuran-2(3H)-one is

presented in the table below. It is important to note that some reported values may pertain to

the racemic mixture or the (S)-enantiomer, and care should be taken in their interpretation.

Property Value Reference

CAS Number 58081-05-3 [1]

Molecular Formula C₄H₆O₃ [1]

Molecular Weight 102.09 g/mol [1]

Appearance Solid [1]

Boiling Point 98-100 °C

Density 1.24 g/cm³

Refractive Index 1.4655

Solubility
Miscible with ethanol and

chloroform.

Storage 2-8°C, under inert atmosphere

Role in Asymmetric Synthesis and Drug
Development
(R)-4-Hydroxydihydrofuran-2(3H)-one and its derivatives are crucial chiral synthons in the

pharmaceutical industry. The stereocenter at the C4 position makes it a valuable starting

material for the enantioselective synthesis of complex molecules, ensuring high stereochemical

purity in the final active pharmaceutical ingredient (API).

A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam.

While not a direct precursor, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key

intermediate in the manufacturing process of Brivaracetam. The synthesis of this key

intermediate often starts from chiral precursors, highlighting the importance of chiral building

blocks like the title compound. The use of an optically pure starting material like (R)-4-
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propyldihydrofuran-2(3H)-one obviates the need for challenging and costly chiral separation

steps later in the synthesis.

Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of (R)-4-
Hydroxydihydrofuran-2(3H)-one is not readily available in the public domain, a representative

synthesis for the analogous (R)-4-propyldihydrofuran-2(3H)-one is described below. This multi-

step process illustrates the general strategies employed for the synthesis of such chiral

lactones.

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

This synthesis involves the alkylation of an optically pure oxazolidinone, followed by reduction,

hydrolysis, and lactonization.

Step 1: Alkylation Optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one is reacted with a

substituted acetonitrile in the presence of a strong base to introduce the propyl group with the

desired stereochemistry.

Step 2: Reduction The resulting intermediate is then reduced, typically using a hydride reducing

agent, to convert the nitrile group to an amine, which is subsequently hydrolyzed to a hydroxyl

group.

Step 3: Hydrolysis and Lactonization The final step involves the hydrolysis of the cyano group

and subsequent acid-catalyzed lactonization to form the desired (R)-4-n-propyl-dihydrofuran-

2(3H)-one.

Illustrative Experimental Workflow for Chiral Lactone Synthesis

Chiral Precursor
((S)-3-n-pentanoyl-4-substituted oxazol-2-one)

Alkylation
(with substituted acetonitrile) Intermediate A Reduction Intermediate B

((R)-3-(hydroxymethyl)hexanenitrile)
Hydrolysis &
Lactonization

Final Product
((R)-4-n-propyl-dihydrofuran-2(3H)-one)

Click to download full resolution via product page

Caption: General synthetic workflow for (R)-4-n-propyl-dihydrofuran-2(3H)-one.
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Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of (R)-4-
Hydroxydihydrofuran-2(3H)-one. While a comprehensive public database of spectra for the

pure (R)-enantiomer is limited, typical spectral features are summarized below.

Technique Key Observables / Characteristic Peaks

¹H NMR

Signals corresponding to the protons on the

lactone ring and the hydroxyl group. The

chemical shifts and coupling constants are

indicative of the stereochemistry.

¹³C NMR

Resonances for the carbonyl carbon, the carbon

bearing the hydroxyl group, and the other two

carbons of the furanone ring.

IR Spectroscopy

A strong absorption band for the carbonyl group

(C=O) of the lactone, typically around 1770

cm⁻¹, and a broad absorption for the hydroxyl

group (O-H) in the region of 3200-3600 cm⁻¹.

Mass Spectrometry

The molecular ion peak corresponding to the

molecular weight of the compound (102.09

g/mol ) and characteristic fragmentation

patterns.

Application in Drug Synthesis: Brivaracetam
The significance of chiral lactones like (R)-4-propyldihydrofuran-2(3H)-one is exemplified in the

synthesis of Brivaracetam. The following diagram illustrates the logical flow from the chiral

intermediate to the final drug product.
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Synthesis of Key Intermediate

Synthesis of Brivaracetam

Chiral Starting Material

Multi-step Synthesis

(R)-4-propyldihydrofuran-2(3H)-one

Ring Opening of Lactone

Halogenation

Condensation with
(2S)-2-aminobutanamide

Cyclization

Brivaracetam (API)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Brivaracetam from the key chiral intermediate.
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This technical guide underscores the importance of (R)-4-Hydroxydihydrofuran-2(3H)-one
and its analogs as indispensable tools in the development of modern pharmaceuticals. Their

utility as chiral building blocks enables the efficient and stereoselective synthesis of complex

drug molecules, ultimately contributing to the advancement of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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